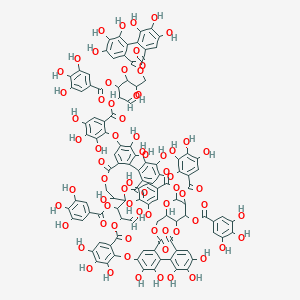
Woodfordin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Woodfordin D is a natural product found in Woodfordia fruticosa with data available.
Applications De Recherche Scientifique
Antioxidant Activity
Woodfordin D exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that extracts from Woodfordia fruticosa leaves and flowers demonstrate potent free radical scavenging abilities, as evidenced by assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ferric reducing power tests. The methanolic extracts showed IC50 values indicating effective scavenging of free radicals, which can be beneficial in preventing cellular damage and associated diseases .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies. Extracts from Woodfordia fruticosa have demonstrated the ability to inhibit inflammation in various animal models. For instance, ethanolic extracts were shown to significantly reduce paw edema and granuloma formation, suggesting potential applications in treating inflammatory conditions . These findings support its traditional use in managing ailments characterized by inflammation.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The essential oils and extracts of Woodfordia fruticosa contain various active compounds that contribute to this antibacterial activity, making it a candidate for developing natural antimicrobial agents .
Antidiabetic Effects
Research has highlighted the potential of this compound in managing diabetes. Animal studies indicated that extracts from Woodfordia fruticosa can lower blood glucose levels and improve pancreatic function by enhancing insulin sensitivity. This effect was attributed to the modulation of glucose transporter proteins, suggesting that this compound could serve as a complementary treatment for diabetes .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. It has been isolated alongside other compounds that exhibit selective cytotoxicity against cancer cell lines. Studies have shown that this compound can inhibit DNA topoisomerase II, a crucial enzyme involved in DNA replication and repair, thereby demonstrating potential as an antitumor agent . This mechanism may contribute to its efficacy against various human tumor cells.
Immunomodulatory Effects
Immunomodulation is another area where this compound shows promise. Extracts from Woodfordia fruticosa have been shown to enhance phagocytic activity in macrophages and stimulate bone marrow cell proliferation. These effects indicate its potential role in boosting immune responses, which could be beneficial in treating immunocompromised conditions .
Case Studies and Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Antioxidant | PMC7913287 | High phenolic content; effective DPPH scavenging activity |
| Anti-inflammatory | PMC7475893 | Significant reduction in paw edema; effective in various inflammatory models |
| Antimicrobial | IJPSDR Online | Effective against MDR S. aureus; MIC values between 150-500 µg/ml |
| Antidiabetic | Comprehensive Review | Lowered blood glucose; enhanced GLUT protein expression |
| Anticancer | Jstage | Inhibited DNA topoisomerase II; cytotoxicity against cancer cell lines |
| Immunomodulatory | Clinics in Oncology | Enhanced macrophage activity; increased bone marrow cell proliferation |
Propriétés
Numéro CAS |
137422-97-0 |
|---|---|
Formule moléculaire |
C109H76O70 |
Poids moléculaire |
2505.7 g/mol |
Nom IUPAC |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2 |
Clé InChI |
WBSYRVANNCZWSX-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
SMILES canonique |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Synonymes |
woodfordin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















